molecular formula C10H8FNO2 B3164335 4-fluoro-7-methyl-1H-indole-2-carboxylic Acid CAS No. 891724-25-7

4-fluoro-7-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B3164335
CAS No.: 891724-25-7
M. Wt: 193.17 g/mol
InChI Key: OVWFILNRMAXMMM-UHFFFAOYSA-N
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Description

4-fluoro-7-methyl-1H-indole-2-carboxylic Acid is a fluorinated indole derivative. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. They exhibit various biologically vital properties, making them important in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Preparation Methods

The synthesis of 4-fluoro-7-methyl-1H-indole-2-carboxylic Acid involves several steps. One common method includes the use of N-fluoropyridinium triflates as fluorinating reagents. These reagents are applied to indole-2-carboxylates or carboxamides in dichloromethane to produce 2-(3-fluoroindolyl)carboxylic acid derivatives . Industrial production methods often involve large-scale synthesis using similar reagents and conditions, ensuring high yields and purity.

Chemical Reactions Analysis

4-fluoro-7-methyl-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include manganese dioxide, radical initiators, and electrophilic agents. Major products formed from these reactions are often other indole derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 4-fluoro-7-methyl-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-fluoro-7-methyl-1H-indole-2-carboxylic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorination and methylation patterns, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

4-fluoro-7-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWFILNRMAXMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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